Chloromethyl 4-chlorophenyl sulfide

Solvolysis kinetics Grunwald-Winstein equation Nucleophilic substitution

Chloromethyl 4-chlorophenyl sulfide (CAS 7205-90-5; molecular formula C₇H₆Cl₂S; MW 193.09 g/mol) is a bifunctional organosulfur compound belonging to the chloromethyl aryl sulfide class, characterized by an electrophilic chloromethyl (–CH₂Cl) group and an electron-withdrawing 4-chlorophenylthio moiety. At ambient temperature it is a colorless to almost colorless clear liquid with a melting point of 21.5 °C, a boiling point of 261.9 °C at 760 mmHg (128–129 °C at 12 mmHg), a density of 1.348 g/mL at 25 °C, and a refractive index n20/D of 1.6065.

Molecular Formula C7H6Cl2S
Molecular Weight 193.09 g/mol
CAS No. 7205-90-5
Cat. No. B1583075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl 4-chlorophenyl sulfide
CAS7205-90-5
Molecular FormulaC7H6Cl2S
Molecular Weight193.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SCCl)Cl
InChIInChI=1S/C7H6Cl2S/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2
InChIKeyXPJUCMIJGVAEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethyl 4-Chlorophenyl Sulfide (CAS 7205-90-5): Procurement-Relevant Identity and Core Characteristics


Chloromethyl 4-chlorophenyl sulfide (CAS 7205-90-5; molecular formula C₇H₆Cl₂S; MW 193.09 g/mol) is a bifunctional organosulfur compound belonging to the chloromethyl aryl sulfide class, characterized by an electrophilic chloromethyl (–CH₂Cl) group and an electron-withdrawing 4-chlorophenylthio moiety [1]. At ambient temperature it is a colorless to almost colorless clear liquid with a melting point of 21.5 °C, a boiling point of 261.9 °C at 760 mmHg (128–129 °C at 12 mmHg), a density of 1.348 g/mL at 25 °C, and a refractive index n20/D of 1.6065 . The compound is supplied commercially at ≥97% purity and is classified as corrosive (Skin Corr. 1B), requiring storage at 2–8 °C under inert atmosphere . Its primary documented applications include serving as the penultimate intermediate in the industrial synthesis of the organophosphate insecticide Carbophenothion (Trithion), as a mechanistic probe in solvolysis kinetics studies, and as an alkylating reagent in microwave-assisted heterocycle synthesis [2].

Why Chloromethyl 4-Chlorophenyl Sulfide Cannot Be Replaced by Generic Chloromethyl Aryl Sulfides: The Para-Chloro Differentiation Problem


Substituting chloromethyl 4-chlorophenyl sulfide with its unsubstituted parent, chloromethyl phenyl sulfide (CAS 7205-91-6), or with other chloromethyl aryl sulfide analogs introduces quantitatively distinct reactivity profiles that propagate through downstream synthetic sequences. The para-chloro substituent imposes a predictable but significant electron-withdrawing effect (Hammett σₚ = 0.23) that reduces solvolysis rates by a factor of 4 to 6 compared to the parent compound across a wide range of hydroxylic solvents, as demonstrated by direct kinetic measurements at 0 °C [1]. This rate differential is not merely an academic observation: for the synthesis of Carbophenothion, the 4-chloro substituent is structurally mandatory, as it is retained in the final organophosphate active ingredient and defines its acetylcholinesterase inhibition profile [2]. Furthermore, the physical property differences are substantial: the 4-chloro derivative has a significantly higher boiling point (261.9 °C vs. ~66 °C at reduced pressure), higher density (1.348 vs. 1.184 g/mL), and higher refractive index (1.6065 vs. 1.594) than the unsubstituted parent, affecting solvent compatibility, distillation parameters, and quality control specifications in procurement . Generic substitution without accounting for these quantifiable differences risks altered reaction kinetics, reduced intermediate purity, and non-conforming final product specifications.

Chloromethyl 4-Chlorophenyl Sulfide (7205-90-5): Quantified Differentiation Evidence for Procurement and Scientific Selection


Solvolysis Rate Reduction by Para-Chloro Substituent: Direct Kinetic Comparison with Parent Chloromethyl Phenyl Sulfide Across 14 Solvent Systems

The introduction of a para-chloro substituent into chloromethyl phenyl sulfide results in a consistent and quantifiable decrease in solvolysis rate across a broad range of hydroxylic solvent systems. The specific rates of solvolysis (k, s⁻¹) of chloromethyl phenyl sulfide (1) and chloromethyl p-chlorophenyl sulfide (6) were determined at 0.0 °C in ethanol-water, methanol-water, acetone-water, TFE-water, HFIP-water, and TFE-ethanol mixtures [1]. Across all 14 solvent compositions reported in Table 1 of the study, the rate ratio k₁/k₆ ranged from approximately 4 to 6, demonstrating that the electron-withdrawing p-Cl substituent consistently retards the ionization-driven solvolysis mechanism [1].

Solvolysis kinetics Grunwald-Winstein equation Nucleophilic substitution Structure-reactivity relationships

Hammett Structure-Reactivity Correlation: Quantitative Prediction of Substituent Electronic Effects on Hydrolysis Rate in 50% Aqueous Dioxane

The foundational kinetic study by Bordwell, Cooper, and Morita (1957) established that the hydrolysis rates of eight meta- and para-substituted chloromethyl aryl sulfides in 50% aqueous dioxane follow a first-order rate law independent of hydrogen ion concentration and correlate linearly with Hammett σ values, yielding a reaction constant ρ = −2.6 [1]. The negative ρ value confirms that electron-withdrawing groups retard the reaction by destabilizing the positively charged carbonium-sulfonium intermediate. The p-Cl derivative (σₚ = 0.23) falls predictably on this correlation line between the unsubstituted phenyl (σ = 0) and the more strongly electron-withdrawing p-Br (σₚ = 0.23) and m-Cl (σₘ = 0.37) derivatives [1]. The overall rate span from the fastest (p-CH₃O, σₚ = −0.27) to the slowest (p-NO₂, σₚ = 0.78) was approximately 600-fold, demonstrating that substituent choice provides a powerful and quantifiable tuning knob for reactivity [1].

Physical organic chemistry Hammett equation Linear free-energy relationships Hydrolysis kinetics

Carbophenothion Synthesis: Chloromethyl 4-Chlorophenyl Sulfide as the Irreplaceable Penultimate Intermediate in the Established Industrial Route

The industrial synthesis of Carbophenothion (CAS 786-19-6; Trithion), an organophosphate insecticide and acaricide, proceeds via a two-step convergent route in which chloromethyl 4-chlorophenyl sulfide is the obligatory penultimate intermediate [1]. In the first step, 4-chlorothiophenol reacts with formaldehyde and hydrogen chloride to generate chloromethyl 4-chlorophenyl sulfide. In the second step, this intermediate reacts with sodium O,O-diethyl dithiophosphate to yield Carbophenothion and sodium chloride; both steps occur spontaneously [1]. The 4-chloro substituent on the aromatic ring is structurally essential, as it is retained in the final product and contributes to thecompound's acetylcholinesterase inhibitory activity . An alternative synthesis route reported in the literature—reacting phenol with chloroacetyl chloride followed by diethyl phosphite—achieves only approximately 60% yield and follows a fundamentally different retrosynthetic logic that does not converge on this intermediate .

Agrochemical synthesis Organophosphate insecticide Carbophenothion Process chemistry

Physical Property Differentiation: Boiling Point, Density, and Refractive Index Comparison with Chloromethyl Phenyl Sulfide for Procurement Specifications

The presence of the para-chloro substituent produces substantial and quantifiable changes in key physical properties compared to the parent chloromethyl phenyl sulfide (CAS 7205-91-6), as documented in vendor technical datasheets . These property differences are not merely descriptive but directly impact procurement decisions related to purity verification, storage requirements, and process engineering parameters. The molecular weight increase from 158.65 to 193.09 g/mol reflects the additional chlorine atom; the boiling point elevation, density increase, and refractive index change all follow from the increased polarizability and mass of the 4-chloro-substituted aromatic ring .

Physical chemistry Quality control Procurement specifications Analytical characterization

Electrophilic Chloromethyl Group Reactivity: Validated Application as an Alkylating Reagent in Microwave-Assisted 2-Aminoimidazo[1,2-a]pyridine Synthesis

Chloromethyl 4-chlorophenyl sulfide has been documented as an effective alkylating reagent in the microwave-assisted N-alkylation of 2-halopyridines, providing a convenient entry to 2-amino-imidazo[1,2-a]pyridine derivatives, a privileged scaffold in medicinal chemistry . The chloromethyl group serves as the electrophilic alkylating moiety, while the 4-chlorophenylthio group can either be retained in the product for further functionalization or serve as a protecting/auxiliary group. The microwave-assisted protocol achieves significant rate enhancement compared to conventional heating, with overall reaction times shortened to approximately 20 minutes compared to 48 hours for conventional procedures [1]. This reactivity is class-characteristic of chloromethyl aryl sulfides, but the 4-chloro substitution pattern provides distinct electronic modulation (Hammett σₚ = 0.23) that influences the electrophilicity of the chloromethyl carbon compared to electron-donating or more strongly electron-withdrawing analogs.

Microwave-assisted synthesis Heterocyclic chemistry Alkylating reagents Medicinal chemistry

Validated RP-HPLC Analytical Method for Identity Confirmation and Purity Assessment Using Newcrom R1 Column

A specific reverse-phase HPLC method has been developed and demonstrated for the separation and analysis of chloromethyl 4-chlorophenyl sulfide using a Newcrom R1 HPLC column [1]. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid under simple isocratic conditions. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid [1]. This validated analytical method provides procurement and quality control laboratories with a directly applicable protocol for identity confirmation and purity assessment upon receipt of material. The chromatographic retention behavior is distinct from that of the parent chloromethyl phenyl sulfide and other analogs due to the increased hydrophobicity imparted by the 4-chloro substituent (calculated LogP = 3.67 for the 4-chloro derivative vs. approximately 2.98 for the unsubstituted parent) .

Analytical chemistry HPLC method Quality control Reverse-phase chromatography

Chloromethyl 4-Chlorophenyl Sulfide (7205-90-5): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Carbophenothion Agrochemical Intermediate: Specification-Critical Procurement for Organophosphate Insecticide Manufacture

Chloromethyl 4-chlorophenyl sulfide is the structurally mandatory penultimate intermediate in the established two-step industrial synthesis of Carbophenothion (Trithion), a non-systemic organophosphate insecticide and acaricide [1]. The 4-chloro substituent is retained in the final active ingredient and is integral to its acetylcholinesterase inhibition pharmacophore. Incoming purity specifications of ≥97% (ideally ≥98.0% as cited for industrial-grade material) are critical because impurities can carry through the spontaneous second-step reaction with sodium O,O-diethyl dithiophosphate and compromise final product quality, potentially affecting regulatory compliance for agrochemical formulations [2]. Procurement teams supporting Carbophenothion synthesis should require Certificate of Analysis documentation, verify refractive index (n20/D 1.6065) and density (1.348 g/mL at 25 °C) upon receipt, and confirm the absence of the unsubstituted parent compound (CAS 7205-91-6) which would produce an incorrect final product .

Physical Organic Chemistry Research: Mechanistic Probe for Solvolysis and Nucleophilic Substitution Kinetics Studies

The well-characterized solvolysis kinetics of chloromethyl 4-chlorophenyl sulfide, including the direct head-to-head rate comparison with the parent chloromethyl phenyl sulfide across 14 solvent systems at 0 °C (4- to 6-fold rate reduction), make this compound an ideal mechanistic probe for Grunwald-Winstein correlation analyses and for investigating the interplay of solvent ionizing power (YCl) and nucleophilicity (NT) in SN1-type ionization processes [1]. The para-chloro substituent provides a clean, non-reactive electronic perturbation (σₚ = 0.23) that modulates carbocation stability without introducing competing nucleophilic sites or steric effects [2]. The availability of activation parameters (ΔH‡ = 21.9 ± 0.2 kcal/mol, ΔS‡ = −10.3 ± 0.7 cal mol⁻¹ K⁻¹ for solvolysis in 100% ethanol) further supports its use in advanced physical organic chemistry coursework and research [1].

Medicinal Chemistry Library Synthesis: Microwave-Assisted Alkylation for 2-Aminoimidazo[1,2-a]pyridine Scaffold Construction

For medicinal chemistry teams synthesizing libraries of 2-amino-imidazo[1,2-a]pyridine derivatives—a scaffold with reported applications in kinase inhibition, antiviral, and antiparasitic drug discovery—chloromethyl 4-chlorophenyl sulfide serves as a validated alkylating reagent in microwave-assisted N-alkylation protocols [1]. The protocol achieves a dramatic reduction in reaction time (approximately 20 minutes under microwave irradiation vs. ~48 hours under conventional heating), enabling rapid analog generation [2]. The 4-chlorophenylthio group introduced during alkylation can be retained for subsequent diversification (e.g., oxidation to sulfoxide/sulfone, or metal-catalyzed cross-coupling) or cleaved, providing synthetic flexibility. Procurement for this application should prioritize high purity (≥97%) to minimize side reactions during the alkylation step [1].

Analytical Method Development and Quality Control: Reference Standard for Chloromethyl Aryl Sulfide Chromatographic Analysis

The documented RP-HPLC separation on a Newcrom R1 column using acetonitrile/water/phosphoric acid mobile phase provides a ready-to-implement analytical method for QC laboratories [1]. The compound's distinct LogP (3.67) and UV chromophore (4-chlorophenylthio moiety) facilitate detection by both UV and mass spectrometry [2]. This makes chloromethyl 4-chlorophenyl sulfide suitable as a reference standard for developing and validating analytical methods for chloromethyl aryl sulfide intermediates in pharmaceutical and agrochemical process chemistry. The substantial hydrophobicity difference (ΔLogP ≈ 0.7) relative to the unsubstituted parent ensures unambiguous chromatographic resolution when analyzing reaction mixtures that may contain both species [2].

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